4-ethoxy-1H-benzimidazole
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Overview
Description
4-Ethoxy-1H-benzimidazole is a heterocyclic aromatic organic compound. It is part of the benzimidazole family, which is known for its diverse biological and pharmacological activities. Benzimidazoles are structurally characterized by the fusion of benzene and imidazole rings, making them a significant scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-1H-benzimidazole typically involves the condensation of o-phenylenediamine with ethyl formate under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring .
Industrial Production Methods: In industrial settings, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as cerium(IV) ammonium nitrate (CAN) can enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydrobenzimidazole derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at the benzene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products:
Oxidation: Benzimidazole N-oxides.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Halogenated benzimidazoles.
Scientific Research Applications
4-Ethoxy-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-ethoxy-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biological pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
- 2-Methylbenzimidazole
- 5,6-Dimethylbenzimidazole
- 2-Ethylbenzimidazole
Comparison: 4-Ethoxy-1H-benzimidazole is unique due to its ethoxy group, which can influence its solubility, reactivity, and biological activity compared to other benzimidazole derivatives. The presence of the ethoxy group can enhance its ability to interact with hydrophobic pockets in enzymes, potentially increasing its efficacy as an inhibitor .
Properties
CAS No. |
7471-06-9 |
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Molecular Formula |
C9H10N2O |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
4-ethoxy-1H-benzimidazole |
InChI |
InChI=1S/C9H10N2O/c1-2-12-8-5-3-4-7-9(8)11-6-10-7/h3-6H,2H2,1H3,(H,10,11) |
InChI Key |
IBVQECXUHWRVMR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1N=CN2 |
Origin of Product |
United States |
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